N-(phenoxyacetyl)glycine

Description

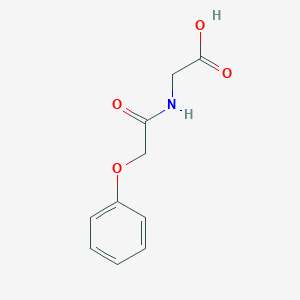

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-phenoxyacetyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-9(11-6-10(13)14)7-15-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYTAKEVMLYCYIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20306137 | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14231-45-9 | |

| Record name | 14231-45-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(phenoxyacetyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20306137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(phenoxyacetyl)glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(phenoxyacetyl)glycine, a molecule of interest in various research and development sectors. This document outlines the core synthesis pathway, detailed experimental protocols, and relevant quantitative data to support laboratory preparation.

Introduction

This compound is an N-acyl amino acid derivative. The synthesis of such compounds is of significant interest in medicinal chemistry and drug development due to their potential biological activities. The general strategy for the synthesis of this compound involves the acylation of the amino group of glycine with a phenoxyacetyl moiety. This is typically achieved through a multi-step process, beginning with the activation of phenoxyacetic acid followed by its reaction with a glycine derivative and subsequent deprotection.

Core Synthesis Pathway

The most common and efficient pathway for the synthesis of this compound is a two-step process:

-

Formation of Phenoxyacetyl Chloride: Phenoxyacetic acid is converted to its more reactive acid chloride derivative, phenoxyacetyl chloride, using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which simplifies purification.

-

Acylation of Glycine Methyl Ester and Saponification: The phenoxyacetyl chloride is then reacted with glycine methyl ester hydrochloride in a Schotten-Baumann-type reaction. This is followed by the hydrolysis (saponification) of the resulting methyl ester to yield the final product, this compound.

This pathway is illustrated in the following workflow diagram:

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis.

Preparation of Phenoxyacetyl Chloride

This protocol describes the conversion of phenoxyacetic acid to phenoxyacetyl chloride.

Materials:

-

Phenoxyacetic acid

-

Thionyl chloride (SOCl₂)

-

Dry benzene or dichloromethane (solvent)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, place phenoxyacetic acid.

-

Add an excess of thionyl chloride (typically 2-3 equivalents). A dry, inert solvent such as benzene or dichloromethane can be used.

-

Gently reflux the mixture for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, remove the excess thionyl chloride and solvent by distillation.

-

The crude phenoxyacetyl chloride can be purified by vacuum distillation.

Synthesis of this compound

This two-step protocol involves the acylation of glycine methyl ester hydrochloride followed by the hydrolysis of the ester.

Step 1: Synthesis of this compound methyl ester

This procedure is a modification of the Schotten-Baumann reaction.

Materials:

-

Phenoxyacetyl chloride

-

Glycine methyl ester hydrochloride

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (Et₃N) or other suitable base

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the suspension in an ice bath.

-

Add triethylamine (2.2 equivalents) dropwise to the suspension to neutralize the hydrochloride and liberate the free amino ester.

-

Slowly add a solution of phenoxyacetyl chloride (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0-5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Upon completion, wash the reaction mixture with water, dilute HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound methyl ester. The crude product can be purified by recrystallization or column chromatography.

Step 2: Hydrolysis of this compound methyl ester

Materials:

-

This compound methyl ester

-

Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

-

Water

-

Methanol or Tetrahydrofuran (THF) (co-solvent)

-

Hydrochloric acid (HCl) for acidification

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve the this compound methyl ester in a mixture of methanol or THF and water.

-

Add a solution of sodium hydroxide or lithium hydroxide (typically 1.1-1.5 equivalents) in water.

-

Stir the mixture at room temperature for several hours or until the hydrolysis is complete (monitored by TLC).

-

Remove the organic solvent under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with dilute hydrochloric acid.

-

The precipitated this compound is collected by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield the pure product.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Preparation of Phenoxyacetyl Chloride | Phenoxyacetic acid, Thionyl chloride | Phenoxyacetyl chloride | > 90 |

| 2. Acylation and Hydrolysis | Phenoxyacetyl chloride, Glycine methyl ester HCl, Base, Hydrolysis agent | This compound | 80-90 (overall) |

Characterization Data

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the phenoxy group (typically in the range of δ 6.8-7.4 ppm), a singlet for the methylene protons of the acetyl group (around δ 4.5 ppm), and a doublet or triplet for the methylene protons of the glycine moiety (around δ 4.0 ppm). The NH proton will appear as a triplet or broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbons of the amide and carboxylic acid groups (typically in the range of δ 168-175 ppm), aromatic carbons (δ 114-158 ppm), the methylene carbon of the acetyl group (around δ 67 ppm), and the methylene carbon of the glycine moiety (around δ 41 ppm). |

| Infrared (IR) | Characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the carboxylic acid (around 1720 cm⁻¹), C=O stretch of the amide (amide I band, around 1650 cm⁻¹), and N-H bend (amide II band, around 1550 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₀H₁₁NO₄, MW: 209.20 g/mol ). |

Logical Relationships in Synthesis

The synthesis of this compound follows a logical progression of functional group transformations. The following diagram illustrates the key relationships and dependencies in the synthesis pathway.

Caption: Logical dependencies in the synthesis of this compound.

This technical guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult specific literature for further optimization of reaction conditions and for detailed safety information.

An In-depth Technical Guide to the Core Chemical Properties of N-(phenoxyacetyl)glycine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(phenoxyacetyl)glycine is an N-acyl amino acid, a class of molecules gaining interest in biochemical and pharmaceutical research. Structurally, it consists of a glycine molecule where the amino group is acylated with a phenoxyacetyl group. This modification can significantly alter the parent amino acid's physical properties, bioavailability, and biological activity. This guide provides a summary of the core chemical properties of this compound, details a standard synthesis protocol, and illustrates the synthetic pathway.

Chemical and Physical Properties

The quantitative data for this compound are summarized below. It is important to note that while basic molecular information is readily available from chemical suppliers, experimental data such as melting point, solubility, and pKa are not widely reported in publicly accessible literature, indicating that the compound may not be extensively characterized.

Table 1: Summary of Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-(2-phenoxyacetamido)acetic acid | N/A |

| CAS Number | 14231-45-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][3][4] |

| Molecular Weight | 209.20 g/mol | [3] |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

| Solubility | Data not available | N/A |

| pKa | Data not available | N/A |

Synthesis of this compound

The synthesis of this compound is typically achieved via the acylation of glycine with phenoxyacetyl chloride. A common and effective method for this transformation is the Schotten-Baumann reaction, which is conducted under basic aqueous conditions.[6][7][8] This reaction allows for the efficient formation of the amide bond between the glycine's amino group and the acyl chloride.

General Experimental Protocol: Schotten-Baumann Reaction

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Glycine

-

Phenoxyacetyl chloride

-

Sodium hydroxide (NaOH)

-

Diethyl ether (or other suitable organic solvent)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

pH indicator paper or pH meter

-

Ice bath

-

Separatory funnel

-

Büchner funnel and filter paper

Procedure:

-

Dissolution of Glycine: Dissolve glycine (1.0 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2 M NaOH, 2.0 equivalents) in a flask. Cool the solution to 0-5 °C in an ice bath with stirring.

-

Acylation: While maintaining the cold temperature and vigorous stirring, slowly and simultaneously add phenoxyacetyl chloride (1.1 equivalents) and an additional portion of the sodium hydroxide solution. The base is added to neutralize the hydrochloric acid that is formed as a byproduct of the reaction, thus driving the reaction to completion.[8]

-

Reaction Monitoring: Monitor the pH of the aqueous phase, maintaining it in the alkaline range (pH 10-12) to ensure the amine remains deprotonated and nucleophilic.[6] Continue stirring the mixture at low temperature for a designated period (e.g., 1-2 hours) after the addition is complete.

-

Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether to remove any unreacted phenoxyacetyl chloride and other organic impurities.

-

Acidification and Precipitation: Cool the remaining aqueous layer in an ice bath and acidify it to a pH of approximately 1-2 by the slow addition of concentrated hydrochloric acid. This compound, being less soluble in acidic water, will precipitate out as a solid.

-

Isolation and Purification: Collect the precipitated product by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or an ethanol/water mixture).

-

Drying: Dry the purified product under vacuum to yield this compound as a solid.

Mandatory Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound using the Schotten-Baumann reaction.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a derivative of the simplest proteinogenic amino acid. While its fundamental molecular identity is established, a comprehensive public profile of its experimental physical properties is lacking. The synthesis of this compound can be reliably achieved through standard organic chemistry methodologies such as the Schotten-Baumann reaction. Further research is required to fully characterize its physical and biological properties to better understand its potential applications in drug development and other scientific fields.

References

- 1. 14231-45-9 this compound AKSci 4269AD [aksci.com]

- 2. CAS 14231-45-9 C10H11NO4 this compound - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 3. matrixscientific.com [matrixscientific.com]

- 4. m.indiamart.com [m.indiamart.com]

- 5. This compound [chemdict.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

N-(phenoxyacetyl)glycine (CAS 14231-45-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(phenoxyacetyl)glycine, with the Chemical Abstracts Service (CAS) number 14231-45-9, is an N-acylglycine derivative. This class of molecules plays a significant role in various biological processes, including the metabolism and detoxification of xenobiotics. This technical guide provides a detailed overview of this compound, focusing on its synthesis, physicochemical properties, and putative metabolic pathways. While specific experimental data for this compound is limited in publicly accessible literature, this guide consolidates available information and draws comparisons with structurally related molecules to offer a comprehensive resource for researchers.

Chemical and Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₁₀H₁₁NO₄ | - |

| Molecular Weight | 209.20 g/mol | - |

| Appearance | White to off-white solid (predicted) | Based on similar N-acyl glycines. |

| Melting Point | Not available | - |

| Solubility | Sparingly soluble in water (predicted) | The presence of the carboxylic acid and amide groups suggests some water solubility, while the phenoxyacetyl group imparts lipophilicity. Expected to be soluble in organic solvents like DMSO and DMF. |

| pKa (Carboxylic Acid) | ~3-4 (estimated) | The pKa of the carboxylic acid group is expected to be in a similar range to other N-acyl glycines. |

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and robust method for the synthesis of N-acyl glycines involves the acylation of glycine. A plausible synthetic route is the Schotten-Baumann reaction between phenoxyacetyl chloride and glycine in an alkaline aqueous medium.

General Experimental Protocol for N-Acylation of Glycine

This protocol is a generalized procedure based on the synthesis of similar N-acyl glycines and should be optimized for the specific synthesis of this compound.

Materials:

-

Glycine

-

Phenoxyacetyl chloride

-

Sodium hydroxide (NaOH) or other suitable base

-

Dichloromethane (DCM) or other suitable organic solvent

-

Hydrochloric acid (HCl) for acidification

-

Distilled water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, magnetic stirrer, pH meter, rotary evaporator)

Procedure:

-

Dissolution of Glycine: Dissolve glycine in an aqueous solution of sodium hydroxide (typically 1-2 M) in a round-bottom flask, with cooling in an ice bath. The molar ratio of NaOH should be at least 2:1 with respect to glycine to neutralize the glycine and the HCl generated during the reaction.

-

Preparation of Acylating Agent: Dissolve phenoxyacetyl chloride in an appropriate organic solvent like dichloromethane.

-

Acylation Reaction: Slowly add the solution of phenoxyacetyl chloride to the chilled, stirring glycine solution. The pH of the reaction mixture should be monitored and maintained in the alkaline range (pH 9-11) by the addition of more NaOH solution as needed. The reaction is typically stirred for several hours at room temperature or below.

-

Work-up: After the reaction is complete (monitored by TLC or LC-MS), the organic layer is separated. The aqueous layer is washed with an organic solvent to remove any unreacted phenoxyacetyl chloride or phenoxyacetic acid.

-

Acidification: The aqueous layer is then cooled in an ice bath and acidified to a pH of approximately 2 using dilute hydrochloric acid. This will precipitate the this compound product.

-

Isolation and Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Drying: The purified product is dried under vacuum to yield this compound.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (phenoxy group): Multiplet in the range of δ 6.9-7.4 ppm.

-

Methylene Protons (-O-CH₂-CO-): A singlet around δ 4.5-4.7 ppm.

-

Methylene Protons (glycine): A doublet around δ 3.9-4.1 ppm (due to coupling with the amide proton).

-

Amide Proton (-NH-): A triplet around δ 8.0-8.5 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet, which may be exchangeable with D₂O, typically downfield (>10 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carboxylic Carbonyl Carbon: ~172-175 ppm.

-

Amide Carbonyl Carbon: ~168-170 ppm.

-

Aromatic Carbons (phenoxy group): ~115-160 ppm.

-

Methylene Carbon (-O-CH₂-CO-): ~65-70 ppm.

-

Methylene Carbon (glycine): ~40-45 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.

-

N-H Stretch (Amide): Around 3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): Around 1700-1725 cm⁻¹.

-

C=O Stretch (Amide I band): Around 1640-1660 cm⁻¹.

-

N-H Bend (Amide II band): Around 1530-1550 cm⁻¹.

-

C-O-C Stretch (Ether): Around 1240 cm⁻¹.

-

C-H Bends (Aromatic): Peaks in the fingerprint region.

Mass Spectrometry (Predicted)

-

Molecular Ion Peak [M]⁺ or [M+H]⁺: Expected at m/z 209 or 210, respectively.

-

Key Fragmentation Patterns:

-

Loss of water (-18) from the carboxylic acid.

-

Cleavage of the amide bond, leading to fragments corresponding to the phenoxyacetyl moiety (m/z 151) and the glycine moiety (m/z 75).

-

Fragmentation of the phenoxyacetyl group, including the loss of the phenoxy radical (m/z 93) to give an acylium ion (m/z 58).

-

Biological Activity and Metabolic Pathways

Putative Biological Role

This compound is a xenobiotic metabolite. The conjugation of xenobiotic carboxylic acids with glycine is a well-established detoxification pathway in mammals. This process increases the water solubility of the parent compound, facilitating its renal excretion.

Metabolic Pathway

The metabolism of this compound is presumed to follow the general pathway for the glycine conjugation of xenobiotic carboxylic acids. This is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells. [1]

-

Activation to Acyl-CoA Thioester: Phenoxyacetic acid is first activated to its coenzyme A (CoA) thioester, phenoxyacetyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase (ligase) and requires ATP. The formation of the acyl-CoA thioester is generally the rate-limiting step in this metabolic pathway. [1]2. Conjugation with Glycine: The phenoxyacetyl group is then transferred from phenoxyacetyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT). Phenoxyacetyl-CoA has been identified as a substrate for a type of glycine N-acyltransferase, specifically phenylacetyl-CoA:amino acid N-acyltransferase.

References

An In-depth Technical Guide to N-(phenoxyacetyl)glycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of N-(phenoxyacetyl)glycine, a molecule of interest in chemical and pharmaceutical research. The information is presented to be a valuable resource for professionals in drug development and related scientific fields.

Molecular Structure and Identifiers

This compound, also known as 2-(phenoxyacetamido)acetic acid, is a derivative of the simplest amino acid, glycine. The core structure features a glycine molecule where one of the amino group's hydrogen atoms is replaced by a phenoxyacetyl group.

Table 1: Molecular Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-(phenoxyacetamido)acetic acid |

| CAS Number | 14231-45-9[1] |

| Molecular Formula | C₁₀H₁₁NO₄[1] |

| Molecular Weight | 209.20 g/mol [1] |

| InChI Key | MYTAKEVMLYCYIE-UHFFFAOYSA-N |

| SMILES | O=C(O)CNC(=O)COc1ccccc1 |

Physicochemical Properties

Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound is not explicitly available. However, based on established methods for the synthesis of N-acylated amino acids, a plausible synthetic route can be proposed. This would likely involve the acylation of glycine with phenoxyacetyl chloride under basic conditions.

Proposed Experimental Protocol: Synthesis via Acylation

This proposed protocol is based on general methods for N-acylation of amino acids and would require optimization for this specific transformation.

Workflow for the Proposed Synthesis of this compound

Caption: Proposed workflow for the synthesis of this compound.

Materials:

-

Glycine

-

Sodium hydroxide (or another suitable base)

-

Phenoxyacetyl chloride

-

Dioxane (or another suitable water-miscible organic solvent)

-

Hydrochloric acid (concentrated)

-

Distilled water

Procedure:

-

Dissolve glycine in an aqueous solution of sodium hydroxide at 0-5 °C.

-

Slowly and simultaneously, add a solution of phenoxyacetyl chloride in dioxane and an additional equivalent of aqueous sodium hydroxide to the glycine solution, maintaining the temperature at 0-5 °C and the pH in the alkaline range.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress using a suitable technique (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of approximately 2.

-

The resulting precipitate of this compound can be collected by filtration.

-

Wash the crude product with cold water to remove inorganic salts.

-

Recrystallize the product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

-

Dry the purified product under vacuum.

Spectroscopic Characterization

Specific experimental spectroscopic data for this compound is not widely available in public repositories. The following tables outline the expected signals based on the chemical structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 4.0 | d | 2H | -NH-CH₂ -COOH |

| ~ 4.6 | s | 2H | -O-CH₂ -CO- |

| ~ 6.9-7.0 | m | 3H | Ar-H (ortho and para) |

| ~ 7.2-7.3 | m | 2H | Ar-H (meta) |

| ~ 8.2 | t | 1H | -NH - |

| ~ 10-12 | br s | 1H | -COOH |

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 41 | -NH-C H₂-COOH |

| ~ 67 | -O-C H₂-CO- |

| ~ 114 | Ar-C (ortho) |

| ~ 121 | Ar-C (para) |

| ~ 129 | Ar-C (meta) |

| ~ 158 | Ar-C -O |

| ~ 169 | -NH-C =O |

| ~ 171 | -C OOH |

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-2500 | O-H stretch (carboxylic acid) |

| ~ 3300 | N-H stretch (amide) |

| ~ 1720 | C=O stretch (carboxylic acid) |

| ~ 1650 | C=O stretch (amide I) |

| ~ 1550 | N-H bend (amide II) |

| ~ 1240 | C-O-C stretch (aryl ether) |

Mass Spectrometry:

-

Expected [M-H]⁻: 208.05 m/z

-

Expected [M+H]⁺: 210.07 m/z

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies in the public domain detailing the biological activity or implication of this compound in any signaling pathways. Research into various derivatives of phenoxyacetic acid has explored their potential as anti-inflammatory, antibacterial, and antifungal agents.[2] This suggests that this compound could be a candidate for biological screening in these and other therapeutic areas.

Given its structural similarity to other biologically active glycine conjugates, a hypothetical screening workflow could be envisioned to explore its potential effects.

Workflow for Biological Screening of this compound

Caption: A hypothetical workflow for the biological evaluation of this compound.

This guide serves as a foundational resource for this compound. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications.

References

Spectroscopic and Synthetic Profile of N-(phenoxyacetyl)glycine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(phenoxyacetyl)glycine is a molecule of interest in various chemical and pharmaceutical research domains. A comprehensive understanding of its spectroscopic and synthetic characteristics is crucial for its application and further development. This technical guide provides a structured overview of the spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and a detailed experimental protocol for the synthesis of this compound. The data is presented in a clear, tabular format for ease of comparison and interpretation. Furthermore, this document includes graphical representations of the synthetic workflow to facilitate a deeper understanding of the process.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR spectra would provide key information about the hydrogen and carbon environments within the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~8.0-8.5 | Triplet | 1H | Amide proton (-NH-) |

| ~6.9-7.4 | Multiplet | 5H | Aromatic protons (phenoxy group) |

| ~4.6 | Singlet | 2H | Methylene protons (-O-CH₂-) |

| ~4.1 | Doublet | 2H | Methylene protons (-NH-CH₂-) |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~172 | Carboxylic acid carbon (-COOH) |

| ~168 | Amide carbonyl carbon (-C=O) |

| ~157 | Aromatic carbon (-O-Ar) |

| ~130 | Aromatic C-H |

| ~122 | Aromatic C-H |

| ~115 | Aromatic C-H |

| ~67 | Methylene carbon (-O-CH₂-) |

| ~41 | Methylene carbon (-NH-CH₂-) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carboxylic acid, amide, and aromatic functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-2400 | Broad | O-H stretch (carboxylic acid) |

| ~3300 | Medium | N-H stretch (amide) |

| ~1730 | Strong | C=O stretch (carboxylic acid) |

| ~1650 | Strong | C=O stretch (amide I) |

| ~1550 | Medium | N-H bend (amide II) |

| ~1600, ~1490 | Medium-Weak | C=C stretch (aromatic) |

| ~1240 | Strong | C-O stretch (ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₁₁NO₄), the expected molecular weight is approximately 209.20 g/mol .

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 209 | Molecular ion [M]⁺ |

| 192 | [M - OH]⁺ |

| 164 | [M - COOH]⁺ |

| 94 | [C₆H₅O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The synthesis of this compound can be achieved through the acylation of glycine with phenoxyacetyl chloride. The following is a generalized experimental protocol based on standard procedures for N-acylation of amino acids.

Synthesis of this compound

This procedure involves the reaction of glycine with phenoxyacetyl chloride in an aqueous alkaline solution, a method commonly known as the Schotten-Baumann reaction.

Materials:

-

Glycine

-

Phenoxyacetyl chloride

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Distilled water

-

Ethanol (for recrystallization, optional)

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, ice bath, Buchner funnel, etc.)

Procedure:

-

Dissolution of Glycine: Dissolve glycine in a 1 M aqueous solution of sodium hydroxide in a flask, cooled in an ice bath to 0-5 °C.

-

Acylation: While maintaining the temperature at 0-5 °C and stirring vigorously, slowly add phenoxyacetyl chloride to the glycine solution. Simultaneously, add a 2 M NaOH solution dropwise to maintain the pH of the reaction mixture between 9 and 10.

-

Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for one hour, and then at room temperature for an additional two hours.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate of this compound should form.

-

Isolation of Crude Product: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.

-

Purification: Recrystallize the crude product from hot water or an ethanol/water mixture to obtain pure this compound.

-

Drying: Dry the purified product in a vacuum oven.

Spectroscopic Analysis Protocol

The following outlines the general procedures for obtaining the spectroscopic data for the synthesized this compound.

-

NMR Spectroscopy:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve a small amount of the purified product in a suitable deuterated solvent, such as DMSO-d₆, and transfer to an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Chemical shifts should be referenced to the residual solvent peak.

-

-

IR Spectroscopy:

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or prepare a Nujol mull.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Mass Spectrometry:

-

Instrumentation: A mass spectrometer, for example, one equipped with an electrospray ionization (ESI) source.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in both positive and negative ion modes.

-

Conclusion

This technical guide provides a foundational framework for the spectroscopic and synthetic understanding of this compound. While experimentally determined spectroscopic data is not currently available in widespread databases, the predicted values and general experimental protocols outlined herein offer valuable guidance for researchers. The provided synthesis workflow and analytical procedures are based on established chemical principles and can be readily adapted for the preparation and characterization of this and similar N-acyl amino acid derivatives. Future work should focus on obtaining and publishing the experimental spectroscopic data to complete the characterization of this compound.

N-(phenoxyacetyl)glycine: A Technical Guide to its Solubility Profile

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of N-(phenoxyacetyl)glycine. Due to a lack of readily available quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment of its expected solubility based on its chemical structure. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various solvent systems. This guide is intended to be a valuable resource for scientists and professionals engaged in research and development involving this compound.

Introduction

This compound is an N-acyl derivative of the amino acid glycine. Its structure, featuring a phenoxyacetyl group attached to the nitrogen atom of glycine, suggests a solubility profile that is influenced by both the polar carboxylic acid and amide functionalities, as well as the non-polar aromatic ring. Understanding the solubility of this compound is critical for a range of applications, including its synthesis, purification, formulation, and potential use in biological assays. This guide aims to provide a foundational understanding of its likely solubility characteristics and the means to quantify them.

Qualitative Solubility Profile

Based on its molecular structure, a qualitative solubility profile for this compound can be inferred:

-

Aqueous Solubility: The presence of the carboxylic acid and amide groups suggests that this compound will exhibit some solubility in aqueous solutions. However, the non-polar phenoxyacetyl group will likely limit its solubility in water compared to its parent amino acid, glycine. The solubility in aqueous media is expected to be significantly dependent on the pH.

-

Organic Solvent Solubility: Due to the presence of the aromatic ring and the overall increase in lipophilicity compared to glycine, this compound is expected to be more soluble in organic solvents. Solvents such as methanol, ethanol, acetone, and ethyl acetate are likely to be effective in dissolving this compound. Its solubility in non-polar solvents like hexanes is expected to be low.

-

pH-Dependent Solubility: The carboxylic acid moiety (with an estimated pKa around 3-4) will be deprotonated at higher pH values, forming a carboxylate salt. This will significantly increase its solubility in aqueous solutions. Conversely, at low pH, the carboxylic acid will be protonated, and the compound will be less soluble in water.

Solubility of Glycine (Parent Compound)

For context and comparison, the following table summarizes the well-documented solubility of glycine in water at various temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 25 | 25.0 |

| 50 | 39.1 |

| 75 | 54.4 |

| 100 | 67.2 |

Data sourced from the PubChem database.[1]

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This method is considered the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvent (e.g., water, phosphate buffer at various pH, ethanol, methanol)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time to reach equilibrium.

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC or UV-Vis spectrophotometry method against a standard curve.

-

Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

pH-Dependent Aqueous Solubility

Objective: To determine the solubility of this compound as a function of pH.

Procedure:

-

Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

-

Follow the Equilibrium Solubility Method (Section 4.1) for each buffer.

-

Measure the pH of the saturated solution at the end of the experiment to ensure it has not shifted significantly.

-

Plot the determined solubility as a function of the final measured pH.

Visualizations

The following diagrams illustrate a generic experimental workflow for solubility determination and a representative synthesis pathway for an N-acyl glycine.

References

A Comprehensive Technical Guide to the Biological Screening of Phenoxyacetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Phenoxyacetic acid and its derivatives represent a versatile class of compounds with a broad spectrum of biological activities, ranging from therapeutic agents to herbicides.[1][2][3] This technical guide provides an in-depth overview of the biological screening of these derivatives, focusing on their antimicrobial, anticancer, anti-inflammatory, and herbicidal properties. Detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows are presented to facilitate further research and development in this field.

Antimicrobial Activity

Phenoxyacetic acid derivatives have demonstrated significant potential as antimicrobial agents against a variety of bacterial and fungal strains.[1][2] Their efficacy is primarily quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[1] Some studies also utilize the disc diffusion method, where the diameter of the inhibition zone indicates the potency of the antibacterial activity.[1][2]

Quantitative Antimicrobial Data

The following table summarizes the antimicrobial activity of selected phenoxyacetic acid derivatives.

| Compound | Target Organism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |

| 2-(3,5-dimethoxyphenoxy)-N-(4-(prrrolidin-1-yl)benzylidene)acetohydrazide | E. coli | - | 21 | [2] |

| 4-Methoxyphenoxyacetic acid | Salmonella paratyphi | - | 30 | [2] |

| 2-(4-(3-(2-bromophenyl)-3-oxopropyl) phenoxy) acetic acid | Mycobacterium smegmatis | 9.66 ± 0.57 | - | [1] |

| 4-(2-methyl-phenylazo)-phenoxyacetic acid | Streptococcus pyogenes | - | 20 | [1][2] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

A primary mechanism of antibacterial action for certain phenoxyacetic acid derivatives, such as penicillin V (phenoxymethylpenicillin), is the inhibition of bacterial cell wall synthesis.[1] These β-lactam antibiotics target and acylate the active site of penicillin-binding proteins (PBPs), which are crucial enzymes for cross-linking peptidoglycan, an essential component of the bacterial cell wall. This disruption of cell wall integrity leads to cell lysis and bacterial death.[1]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines the Kirby-Bauer disc diffusion method for assessing the antimicrobial activity of phenoxyacetic acid derivatives.

-

Microorganism Preparation: A standardized inoculum of the test microorganism is prepared and uniformly swabbed onto the surface of a Mueller-Hinton agar plate.

-

Disc Application: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: The diameter of the clear zone around the disc, where microbial growth is inhibited, is measured in millimeters.

-

Interpretation: The size of the inhibition zone is correlated with the susceptibility of the microorganism to the compound. A larger zone indicates greater antimicrobial activity.[1][2]

Anticancer Activity

Several phenoxyacetic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][4] The half-maximal inhibitory concentration (IC₅₀) is a key metric used to quantify their anticancer activity.[1]

Quantitative Anticancer Data

The following table presents the in vitro cytotoxicity of selected phenoxyacetic acid derivatives against different cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Compound I (a phenoxy acetamide derivative) | HepG2 (Liver Cancer) | 1.43 | [4] |

| 5-Fluorouracil (Reference Drug) | HepG2 (Liver Cancer) | 5.32 | [4] |

| Compound II (a phenoxy acetamide derivative) | HepG2 (Liver Cancer) | 6.52 | [4] |

| Pyridazine hydrazide appended phenoxy acetic acid | HepG2 (Liver Cancer) | 6.9 | [4] |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid | Colorectal Cancer Cells | 4.8 ± 0.35 | [2] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | G-361 (Melanoma) | 104.86 | [2] |

| 1-(4-bromophenyl)-4-(phenoxy)acetylthiosemicarbazide | LNCaP (Prostate Cancer) | 145.39 | [2] |

| 4-Cl-phenoxyacetic acid | Breast Cancer Cells | 0.194 ± 0.09 µg/ml | [2] |

| Cisplatin (Reference Drug) | Breast Cancer Cells | 0.236 ± 0.07 µg/ml | [2] |

Mechanism of Action: Induction of Apoptosis

A significant mechanism by which phenoxyacetic acid derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][5] This can be triggered through various cellular pathways, leading to the activation of caspases and the subsequent dismantling of the cancer cell.[1][6] Some derivatives have been shown to cause cell cycle arrest and increase the population of cells undergoing both early and late apoptosis.[1][4]

Experimental Protocol: Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity.[5]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[5]

-

Compound Treatment: The cells are then treated with serial dilutions of the phenoxyacetic acid derivative and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.[5]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that inhibits cell growth by 50% (IC₅₀) is determined from the dose-response curve.[5]

Anti-inflammatory Activity

Certain phenoxyacetic acid derivatives exhibit potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[1][7]

Quantitative Anti-inflammatory Data

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activity of selected phenoxyacetic acid derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) for COX-2 | Reference |

| Celecoxib (Reference) | 14.93 | 0.05 | 298.6 | [7] |

| Mefenamic Acid (Reference) | 29.9 | 1.98 | - | [7] |

| Compound 5c | - | 0.13 | - | [7] |

| Compound 5d | 9.03 | 0.08 | 111.53 | [7] |

| Compound 5e | 7.00 | 0.07 | - | [7] |

| Compound 5f | 8.00 | 0.06 | 133.34 | [7] |

| Compound 7b | 5.93 | 0.08 | - | [7] |

| Compound 10c | - | 0.09 | - | [7] |

| Compound 10d | 7.00 | 0.08 | - | [7] |

| Compound 10e | 4.07 | 0.07 | - | [7] |

| Compound 10f | 4.97 | 0.06 | - | [7] |

Mechanism of Action: COX-2 Inhibition

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, which catalyze the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1] Selective COX-2 inhibitors were developed to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1]

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This protocol is a standard in vivo model for evaluating the anti-inflammatory activity of compounds.

-

Animal Model: Typically, rats or mice are used.

-

Compound Administration: The test compound or a reference drug (e.g., celecoxib) is administered orally or intraperitoneally.

-

Induction of Inflammation: A subcutaneous injection of carrageenan solution into the plantar surface of the hind paw induces a localized inflammatory response.

-

Paw Volume Measurement: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group. A significant reduction in paw edema indicates anti-inflammatory activity.[7][8]

Herbicidal Activity

Phenoxyacetic acid derivatives, such as 2,4-dichlorophenoxyacetic acid (2,4-D), are widely used as selective herbicides for the control of broadleaf weeds.[1][9]

Mechanism of Action: Synthetic Auxin Mimicry

These herbicides act as synthetic auxins, mimicking the natural plant growth hormone indole-3-acetic acid (IAA).[1][9] This leads to uncontrolled and disorganized cell growth and division, ultimately causing the death of susceptible plants.[1]

Experimental Protocol: Herbicidal Activity Bioassay

-

Plant Species: Select target broadleaf weed species and non-target crop species.

-

Compound Application: Apply different concentrations of the phenoxyacetic acid derivative to the plants, typically as a foliar spray.

-

Growth Conditions: Maintain the plants in a controlled environment (greenhouse or growth chamber) with optimal light, temperature, and humidity.

-

Phytotoxicity Assessment: After a set period (e.g., 7-21 days), assess the herbicidal effect by visual scoring of injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill) or by measuring biomass reduction (fresh or dry weight) compared to untreated control plants.

-

Data Analysis: Calculate the GR₅₀ (the concentration required to cause a 50% reduction in growth) or other relevant endpoints to quantify herbicidal potency and selectivity.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. jetir.org [jetir.org]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 8. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Expanding Role of Glycine Conjugation

An In-depth Technical Guide to the Discovery and Synthesis of Novel Glycine Conjugates

For: Researchers, Scientists, and Drug Development Professionals

Glycine conjugation is a crucial Phase II metabolic pathway responsible for the detoxification and elimination of a wide array of endogenous and xenobiotic compounds.[1][2] This process, primarily occurring in the liver and kidneys, involves the enzymatic ligation of glycine to carboxylic acid-containing molecules, rendering them more water-soluble and facilitating their excretion.[3][4] The core reaction is catalyzed by Glycine N-acyltransferase (GLYAT), which transfers glycine to an acyl-CoA intermediate.[5]

Beyond its natural detoxification role, glycine conjugation has emerged as a powerful strategy in drug discovery and development. By synthetically conjugating glycine to parent drug molecules, researchers can create novel prodrugs with enhanced physicochemical properties and targeted activities.[6] Key advantages of this approach include:

-

Improved Solubility: Conjugation with the hydrophilic glycine molecule can significantly increase the aqueous solubility of poorly soluble drugs.[6][7]

-

Reduced Gastrointestinal Toxicity: For drug classes like Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), masking the free carboxylic acid group through glycine conjugation has been shown to reduce gastric irritation and ulcerogenic potential.[8]

-

Enhanced Therapeutic Efficacy: Glycine conjugates can exhibit improved pharmacokinetic profiles and superior anti-inflammatory and analgesic activities compared to the parent compounds.[8]

-

Targeted Delivery: The amino acid moiety can be recognized by transporters, offering a potential mechanism for targeted drug delivery.

This technical guide provides a comprehensive overview of the discovery and synthesis of novel glycine conjugates, detailing the core metabolic pathways, synthetic strategies, biological evaluation protocols, and key signaling mechanisms.

The Core Glycine Conjugation Pathway

The endogenous glycine conjugation pathway is a two-step enzymatic process that occurs within the mitochondria.[4][9] It is essential for detoxifying various substrates, including food preservatives like benzoate, and metabolites derived from dietary polyphenols or organic acidemias.[3][9] The pathway's primary function is to maintain adequate levels of free coenzyme A (CoASH), a vital cofactor in mitochondrial energy metabolism.[4][5]

The process begins with the activation of a xenobiotic or endogenous carboxylic acid by a mitochondrial acyl-CoA ligase (e.g., ACSM2B), which forms a high-energy acyl-CoA thioester in an ATP-dependent reaction.[4][9] Subsequently, Glycine N-acyltransferase (GLYAT) catalyzes the transfer of the acyl group from CoA to the amino group of glycine, forming the final N-acylglycine conjugate and regenerating free CoASH.[5][9] This conjugate is then transported out of the mitochondria and excreted, typically in the urine.[3]

Synthesis of Novel Glycine Conjugates: A General Workflow

The creation of novel glycine conjugates for therapeutic use follows a logical progression from chemical synthesis to biological evaluation. This workflow ensures that newly designed molecules are not only synthesized efficiently but are also rigorously tested for purity, activity, and safety. The process typically involves activating the carboxylic acid of the parent drug and then coupling it with a protected glycine molecule, followed by deprotection and purification.

Experimental Protocols

Synthesis Protocol: NSAID-Glycine Conjugate via EDCI/HOBt Coupling

This protocol provides a representative method for synthesizing an NSAID-glycine conjugate, such as Naproxen-Glycine, using a carbodiimide coupling strategy. This method is widely applicable to various carboxylic acid-containing drugs.[7][10]

Materials:

-

NSAID (e.g., Naproxen)

-

Glycine ethyl ester hydrochloride

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Lithium Hydroxide (LiOH)

-

Methanol (MeOH)

-

Hydrochloric Acid (HCl), 1N

Procedure:

-

Activation of NSAID:

-

Dissolve the NSAID (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C in an ice bath.

-

Add HOBt (1.1 eq) and EDCI (1.2 eq) to the cooled solution.

-

Stir the reaction mixture at 0°C for 60 minutes to form the activated HOBt-ester intermediate.

-

-

Coupling Reaction:

-

In a separate flask, dissolve glycine ethyl ester hydrochloride (1.0 eq) in anhydrous DCM and add Et₃N (2.5 eq) to neutralize the hydrochloride and form the free base. Stir for 15-20 minutes.

-

Slowly add the glycine ethyl ester solution to the activated NSAID mixture at 0°C.

-

Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification of Protected Conjugate:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.

-

Dissolve the residue in a suitable organic solvent like Ethyl Acetate (EtOAc).

-

Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude protected conjugate (NSAID-Glycine-OEt).

-

Purify the crude product by column chromatography or recrystallization if necessary.

-

-

Deprotection (Ester Hydrolysis):

-

Dissolve the purified protected conjugate in a mixture of THF/MeOH and water.

-

Add LiOH (1.5-2.0 eq) and stir at room temperature for 2-4 hours, monitoring by TLC.

-

Once hydrolysis is complete, remove the organic solvents under reduced pressure.

-

Add water to the residue and acidify to pH 2-3 with 1N HCl.

-

The final NSAID-glycine conjugate product will often precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Biological Assay Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds like glycine conjugates.[11][12][13]

Materials:

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

λ-Carrageenan (1% w/v in sterile 0.9% saline)

-

Test compound (Glycine conjugate) dissolved/suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)

-

Vehicle control

-

Plethysmometer or digital calipers

Procedure:

-

Animal Acclimatization & Grouping:

-

Acclimatize animals for at least one week under standard laboratory conditions.

-

Fast the animals overnight before the experiment but allow free access to water.

-

Randomly divide animals into groups (n=6-8 per group): Vehicle Control, Reference Drug, and one or more Test Compound groups (different doses).

-

-

Baseline Measurement:

-

Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer.

-

-

Drug Administration:

-

Administer the vehicle, reference drug, or test compound to the respective groups, typically via oral gavage (p.o.) or intraperitoneal injection (i.p.), 30-60 minutes before inducing inflammation.

-

-

Induction of Edema:

-

Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

-

-

Measurement of Paw Volume:

-

Measure the paw volume (Vₜ) at regular intervals after carrageenan injection, typically at 1, 2, 3, 4, and 5 hours.

-

-

Data Analysis:

-

Calculate the paw edema volume (E) at each time point: E = Vₜ - V₀

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group, usually at the time of peak inflammation (e.g., 3 or 4 hours): % Inhibition = [(E_control - E_treated) / E_control] x 100

-

Gastric Ulcerogenicity Protocol: Ulcer Index Determination

This protocol is used to assess the gastrointestinal side effects of NSAIDs and their conjugates.[8][14]

Materials:

-

Male Wistar rats (180-220 g)

-

Test compound (e.g., Mefenamic acid-glycine conjugate)

-

Parent drug (e.g., Mefenamic acid)

-

Vehicle control

-

Formalin solution (10%)

Procedure:

-

Animal Preparation & Dosing:

-

Fast rats for 24 hours prior to dosing but allow free access to water.

-

Administer high doses of the parent drug, test conjugate, or vehicle orally to respective groups.

-

Continue to fast the animals but provide water ad libitum.

-

-

Stomach Excision:

-

After a set period (e.g., 8 hours post-dosing), humanely sacrifice the animals.

-

Excise the stomach and open it along the greater curvature.

-

-

Ulcer Scoring:

-

Gently rinse the stomach with saline to remove gastric contents and pin it on a board for examination.

-

Observe the gastric mucosa for ulcers (hemorrhagic streaks and spots).

-

The severity of ulceration is scored based on the number and length of lesions. A common scoring system is to measure the length (mm) of all lesions for each stomach and sum the lengths to get a total score.

-

-

Ulcer Index Calculation:

-

The Ulcer Index (U.I.) is the mean score for all animals in a group.[14] U.I. = (Mean of total lesion lengths for the group)

-

Key Signaling Pathways and Mechanisms of Action

GlyT2 Inhibition for Neuropathic Pain

N-acylglycines, a class of endogenous lipid molecules, are known to inhibit the Glycine Transporter 2 (GlyT2).[13] GlyT2 is a presynaptic transporter crucial for terminating glycinergic neurotransmission by re-uptaking glycine from the synaptic cleft back into the presynaptic neuron.[2][15] This reuptake is essential for refilling synaptic vesicles.[2] By inhibiting GlyT2, novel glycine conjugate analogues can increase the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory signaling. This mechanism is a promising strategy for developing new analgesics for chronic and neuropathic pain.[5][8]

Glycine's Role in the AGE/RAGE Pathway

In diabetic complications, high glucose levels lead to the non-enzymatic formation of Advanced Glycation End-products (AGEs).[1][16] These AGEs bind to their Receptor (RAGE), triggering a signaling cascade that activates NADPH oxidase (Nox) and subsequently increases the production of Reactive Oxygen Species (ROS).[16][17] This leads to oxidative stress and activates pro-inflammatory pathways like NF-κB, contributing to vascular damage.[9][16] Glycine has been shown to protect against this damage by restoring the function of Glyoxalase-1 (Glo1), an enzyme that detoxifies methylglyoxal (MG), a major precursor of AGEs.[1][9] By reducing the formation of AGEs, glycine effectively suppresses the entire downstream AGE/RAGE signaling pathway, thereby mitigating oxidative stress and inflammation.[1][3]

Data Presentation: Efficacy and Safety of Glycine Conjugates

Quantitative data from preclinical studies highlights the therapeutic potential of glycine conjugates. The tables below summarize key findings for representative compounds.

Table 1: Pharmacological Activity of Mefenamic Acid (MA) and its Glycine Conjugate (Data sourced from[8])

| Compound | Analgesic Activity (% Max) | Anti-inflammatory Activity (%) | Ulcer Index (Average) |

| Mefenamic Acid (MA) | - | 40% | 24.2 |

| MA-Glycine Prodrug | 86% | 81% | 4.5 |

Table 2: Properties of Naproxen (NAP) and its Glycine Conjugate (NAP-GLY) (Data sourced from[7])

| Property | Naproxen (NAP) | Naproxen-Glycine (NAP-GLY) | Improvement |

| Solubility (Phosphate Buffer pH 7.4) | Baseline | 1.24-fold higher | 24% Increase |

| Intrinsic Dissolution Rate | Baseline | 30.9% enhancement | 30.9% Increase |

| Gastric Ulcerogenic Potential | Significant | Insignificant (P > 0.05) | Reduced Toxicity |

| Anti-inflammatory (Colitis Model) | - | Effective (Ulcer Index = 6.73) | High Efficacy |

Table 3: GlyT2 Inhibition by N-Acyl-Glycines (Data sourced from[13])

| Compound | Target | IC₅₀ | Potency vs. NAGly |

| N-arachidonyl-glycine (NAGly) | GlyT2 | 9 µM | Baseline |

| Novel C16/C18 Acyl-Glycines | GlyT2 | Up to 28-fold lower | Up to 28x more potent |

Conclusion and Future Outlook

The conjugation of glycine to therapeutic agents represents a versatile and highly effective prodrug strategy. As demonstrated with NSAIDs, this approach can simultaneously enhance anti-inflammatory efficacy while dramatically reducing gastrointestinal toxicity. Furthermore, the discovery of novel acyl-glycines as potent inhibitors of GlyT2 opens new avenues for the treatment of neuropathic pain. The underlying mechanisms, such as the modulation of critical signaling pathways like AGE/RAGE, underscore the broader physiological benefits that glycine and its conjugates can offer.

Future research will likely focus on expanding this conjugation strategy to other drug classes, exploring different amino acid linkers for fine-tuning pharmacokinetic properties, and developing more sophisticated targeted delivery systems. As our understanding of the interplay between these conjugates and biological systems deepens, the synthesis of novel glycine-based therapeutics will continue to be a rich and productive field for drug discovery professionals.

References

- 1. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Glycinergic transmission: glycine transporter GlyT2 in neuronal pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Glycine Suppresses AGE/RAGE Signaling Pathway and Subsequent Oxidative Stress by Restoring Glo1 Function in the Aorta of Diabetic Rats and in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. portlandpress.com [portlandpress.com]

- 6. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 7. Molecular docking-guided synthesis of NSAID–glucosamine bioconjugates and their evaluation as COX-1/COX-2 inhibitors with potentially reduced gastric toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indomethacin-induced gastric ulceration in rats: Protective roles of Spondias mombin and Ficus exasperata - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Presynaptic Control of Glycine Transporter 2 (GlyT2) by Physical and Functional Association with Plasma Membrane Ca2+-ATPase (PMCA) and Na+-Ca2+ Exchanger (NCX) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cusabio.com [cusabio.com]

- 17. RAGE signaling regulates the progression of diabetic complications - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for N-(phenoxyacetyl)glycine as a Putative Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the investigation of N-(phenoxyacetyl)glycine as a potential antimicrobial agent. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents generalized protocols and representative data based on studies of structurally related phenoxyacetamide and glycine derivatives. The provided methodologies and data tables serve as a guide for researchers to design and execute their own investigations into the antimicrobial properties of this compound.

Introduction

This compound is a chemical entity combining a phenoxyacetyl moiety with the amino acid glycine. While derivatives of both phenoxyacetamide and glycine have been investigated for various pharmacological activities, including antimicrobial effects, specific data on this compound is scarce.[1][2] Glycine itself has been shown to exhibit bactericidal activity, particularly against multidrug-resistant bacteria, and can restore sensitivity to conventional antibiotics. Phenoxyacetamide derivatives have also been synthesized and evaluated for their antimicrobial potential, though with variable results.[3][4] This document outlines standard protocols to systematically evaluate the antimicrobial efficacy of this compound.

Quantitative Antimicrobial Susceptibility

The antimicrobial activity of a compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following table provides an illustrative summary of potential results against common bacterial and fungal strains, based on findings for related compounds.

Table 1: Representative Antimicrobial Activity of this compound

| Test Organism | Strain | Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Gram-Positive Bacteria | ||||

| Staphylococcus aureus | ATCC 29213 | 32 - 128 | 0.25 - 1 | N/A |

| Enterococcus faecalis | ATCC 29212 | 64 - 256 | 0.5 - 2 | N/A |

| Gram-Negative Bacteria | ||||

| Escherichia coli | ATCC 25922 | 128 - 512 | 0.015 - 0.12 | N/A |

| Pseudomonas aeruginosa | ATCC 27853 | >512 | 0.25 - 1 | N/A |

| Fungi | ||||

| Candida albicans | ATCC 90028 | 64 - 256 | N/A | 0.25 - 1 |

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual MIC values must be determined experimentally.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol details the broth microdilution method, a standard procedure for determining the MIC of a compound.

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria

-

RPMI-1640 medium for fungi

-

96-well microtiter plates

-

Bacterial and fungal inoculums standardized to 0.5 McFarland

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer (optional, for OD reading)

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth to achieve a range of concentrations to be tested.

-

Inoculum Preparation: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Plate Setup:

-

Add 50 µL of the appropriate broth to all wells of a 96-well plate.

-

Add 50 µL of the serially diluted compound to the corresponding wells.

-

The first column can serve as the positive control (broth + inoculum + standard antibiotic), and the last column as the negative control (broth only) and growth control (broth + inoculum).

-

-

Inoculation: Add 50 µL of the standardized inoculum to each well, except for the negative control wells. The final volume in each well will be 150 µL.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Caption: Workflow for MIC determination.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol is a continuation of the MIC assay to determine if the compound is static (inhibits growth) or cidal (kills the organism).

Materials:

-

MIC plate from the previous experiment

-

Agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)

-

Sterile pipette tips or a multi-channel pipette

Procedure:

-

Subculturing: From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.

-

Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate.

-

Incubation: Incubate the agar plates under the same conditions as the MIC assay.

-

Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum survives).

Potential Mechanism of Action

The mechanism by which this compound may exert its antimicrobial effect is unknown. However, based on its constituent parts, several pathways could be hypothesized. Glycine is known to interfere with peptidoglycan synthesis in the bacterial cell wall. Many antimicrobial agents target key cellular processes. A generalized diagram of potential antimicrobial targets is provided below.

Caption: Potential antimicrobial targets.

Conclusion

The provided application notes and protocols offer a foundational approach for the antimicrobial evaluation of this compound. Researchers are encouraged to adapt and expand upon these methodologies to thoroughly characterize the antimicrobial profile of this compound. Further studies, including time-kill kinetics, biofilm disruption assays, and mechanistic studies, will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jetir.org [jetir.org]

- 3. Synthesis and microbiological activity of some novel N-(2-hydroxyl-5-substitutedphenyl)benzacetamides, phenoxyacetamides and thiophenoxyacetamides as the possible metabolites of antimicrobial active benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and antimicrobial evaluation of new phenoxyacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Investigating the Anti-inflammatory Properties of Glycine and N-Acyl Glycine Derivatives

Introduction: Glycine and N-Acyl Glycines as Anti-inflammatory Agents

Glycine is the simplest amino acid and has been shown to exert potent anti-inflammatory and immunomodulatory effects.[1][2] It can reduce the production of pro-inflammatory cytokines like TNF-α and IL-6 while increasing the anti-inflammatory cytokine IL-10.[1] The mechanism of action for glycine's anti-inflammatory effects is multifaceted, involving the inhibition of the NF-κB signaling pathway and the activation of glycine-gated chloride channels (GlyR) on immune cells, which can hyperpolarize the cell membrane and suppress inflammatory responses.[1][3][4][5]

N-acyl glycines are endogenous signaling lipids where a fatty acid is attached to a glycine molecule.[6] Members of this family, such as N-arachidonoylglycine (NAgly) and N-palmitoyl glycine (PalGly), have been identified as key regulators of pain and inflammation.[6][7][8][9] For instance, NAgly has been shown to resolve inflammation in vivo by promoting the production of anti-inflammatory eicosanoids and is believed to act through the G protein-coupled receptor GPR18.[7][9]

Quantitative Data on Anti-inflammatory Effects